8-(4-bromophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
8-(4-Bromophenyl)-1-methyl-3-(3-methylbutyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes a bromophenyl group, a methyl group, and a trihydroimidazolidino purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Bromophenyl)-1-methyl-3-(3-methylbutyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps. One common method includes the reaction of 4-bromophenyl derivatives with purine intermediates under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
8-(4-Bromophenyl)-1-methyl-3-(3-methylbutyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvent systems to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted purine compounds .
Scientific Research Applications
8-(4-Bromophenyl)-1-methyl-3-(3-methylbutyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 8-(4-Bromophenyl)-1-methyl-3-(3-methylbutyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione
- 7-[2-(4-bromophenyl)-2-oxoethyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-(4-Bromophenyl)-1-methyl-3-(3-methylbutyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its specific structural features, such as the presence of a bromophenyl group and a trihydroimidazolidino purine core.
Properties
Molecular Formula |
C19H22BrN5O2 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H22BrN5O2/c1-12(2)8-9-25-17(26)15-16(22(3)19(25)27)21-18-23(10-11-24(15)18)14-6-4-13(20)5-7-14/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
QWFAWZCKIBXNJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Br)N(C1=O)C |
Origin of Product |
United States |
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